molecular formula C20H20N4O B12892942 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan

3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan

Cat. No.: B12892942
M. Wt: 332.4 g/mol
InChI Key: KUBQARQJQHKFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan is a synthetic aromatic dicationic compound supplied for research purposes in infectious disease and medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This diamidine derivative has demonstrated significant antileishmanial activity in experimental models. In vitro studies against axenic amastigote-like Leishmania donovani parasites, the causative agent of visceral leishmaniasis, have shown this compound to be a potent inhibitor . Its structural class is known for impressive activity against a broad spectrum of microbial pathogens, including various trypanosomes . The mechanism of action for such dicationic molecules is complex; one proposed mechanism for related compounds suggests they can bind to the minor groove of DNA, while others indicate that their uptake into parasites, such as Trypanosoma brucei , is mediated by specific plasma membrane transporters . Researchers value this compound for exploring new therapeutic leads against neglected parasitic diseases.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide

InChI

InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24)

InChI Key

KUBQARQJQHKFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

Molecular Mechanisms of Action and Biological Targets

DNA Interaction Studies

The predominant mechanism of action for 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan and related diamidines involves direct, non-covalent binding to the minor groove of the DNA double helix. This interaction is central to its biological effects and has been extensively studied for the parent compound, furamidine (B1674271).

Minor Groove Binding Affinity and Specificity

Aromatic diamidines, including the furan-containing series, are well-established DNA minor groove binders nih.gov. These dicationic molecules fit snugly into the narrow minor groove. Structural studies of similar compounds, such as furamidine and berenil, complexed with DNA reveal that they penetrate deeply into the groove researchgate.net. The specificity of this binding is a key determinant of their biological activity, with a strong preference for certain DNA sequences.

Preferential Binding to AT-Rich DNA Sequences

A defining characteristic of this class of compounds is their strong affinity for sequences rich in adenine (A) and thymine (T) base pairs. The binding of these molecules typically requires a continuous sequence of at least four AT base pairs nih.gov. This AT-specificity is a common feature among many minor groove binders, including the parent compound furamidine nih.gov. The geometry and electrostatic potential of the AT-rich minor groove create a favorable environment for the binding of these dicationic molecules.

Role of Hydrogen Bonding, Electrostatic, and Van der Waals Interactions in DNA Association

The stability of the drug-DNA complex is maintained by a combination of intermolecular forces.

Hydrogen Bonding: The amidine groups at both ends of the molecule are crucial for interaction. They form specific hydrogen bonds with the acceptor groups (N3 of adenine and O2 of thymine) located on the floor of the minor groove researchgate.net.

Electrostatic Interactions: As dications at physiological pH, these compounds experience strong electrostatic attraction to the negatively charged phosphate backbone of DNA, which helps to guide the molecule to its binding site.

The interplay of these forces results in a strong and specific association with the DNA minor groove, as summarized in the table below.

Interaction TypeMolecular BasisRole in Binding
Hydrogen Bonding Amidine groups of the compound with Adenine-N3 and Thymine-O2 on the DNA groove floor.Provides sequence specificity and anchors the molecule.
Electrostatic Interactions Positively charged amidine groups with the negatively charged DNA phosphate backbone.Guides the compound to the DNA and provides initial attraction.
Van der Waals Forces Close contact between the flat aromatic rings of the compound and the walls of the minor groove.Enhances binding affinity through shape complementarity.

Hypothesized Inhibition of DNA-Dependent Enzymes

A primary consequence of tight and specific binding to the DNA minor groove is the potential to interfere with the function of DNA-processing enzymes. It is proposed that by occupying the minor groove, compounds like 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan can physically obstruct the binding or translocation of enzymes that rely on this region for recognition or activity nih.gov. This steric hindrance is hypothesized to inhibit crucial cellular processes such as DNA replication and repair, thereby contributing to the compound's biological effects, such as its antimicrobial action nih.govresearchgate.net.

Potential for Direct Inhibition of Transcription

Similar to the inhibition of DNA-dependent enzymes, the binding of this compound to the minor groove is thought to directly inhibit transcription nih.govresearchgate.net. Transcription factors and RNA polymerase often make critical contacts within the minor groove to initiate gene expression. By binding to promoter regions, particularly those rich in AT sequences, the compound can prevent the assembly of the transcription machinery, leading to a blockade of gene expression nih.govmyotonic.org. This mechanism is considered a key part of the antiparasitic activity of related diamidines myotonic.org.

Non-DNA Mediated Mechanisms

Protein Arginine Methyltransferase 1 (PRMT1) Inhibition

Studies on the parent compound, furamidine, have elucidated a dual mechanism of PRMT1 inhibition, providing a framework for understanding the action of its dimethylated derivative.

Furamidine has been shown to be a competitive inhibitor with respect to the protein substrate of PRMT1. This mode of inhibition suggests that the compound binds to the active site of the enzyme, the same location where the arginine residues of the substrate protein would normally bind. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the methylation process. The structural similarity between the amidine groups of the furan (B31954) derivative and the guanidinium group of arginine is thought to be a key factor in this competitive interaction.

In contrast to its interaction with the substrate, furamidine exhibits noncompetitive inhibition with respect to the S-adenosyl-L-methionine (SAM) cofactor. This indicates that the inhibitor does not compete with SAM for its binding site on the enzyme. Instead, it is proposed that the inhibitor binds to a different site on the enzyme or to the enzyme-cofactor complex, altering the enzyme's conformation and reducing its catalytic efficiency without directly blocking the cofactor's binding.

The inhibitory action of these diamidine compounds is not uniform across all protein arginine methyltransferases. Furamidine has demonstrated a degree of selectivity for PRMT1 over other PRMTs, such as CARM1 (PRMT4) and PRMT6, against which it shows weaker inhibition. This selectivity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects.

Enzyme TargetInhibition Potency
PRMT1 Strong
CARM1 (PRMT4) Weaker
PRMT6 Weaker

Cellular Accumulation and Subcellular Localization

The efficacy of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan as an antitrypanosomal agent is closely linked to its ability to accumulate within the parasite and localize to specific subcellular compartments. Research on the parent compound, furamidine, provides significant insights into these processes.

Diamidine compounds, including furamidine, are known to be actively transported into Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This active uptake leads to a significant concentration of the compound within the parasite, reaching levels that are substantially higher than the external environment. This accumulation is a critical factor in their trypanocidal activity. The 3,4-dimethyl derivative is also recognized for its potent activity against Trypanosoma rhodesiense. nih.gov

Once inside the trypanosome, fluorescent analogs of these diamidines, such as DB75, have been observed to localize to specific organelles that are vital for the parasite's survival. nih.gov These include:

Nucleus: The site of the parasite's main genomic DNA.

Kinetoplast: A network of circular mitochondrial DNA found within a single large mitochondrion, a unique feature of kinetoplastids.

Acidocalcisomes: Acidic organelles that store calcium and other elements and are involved in various physiological processes of the parasite. nih.govnih.gov

The initial distribution of these compounds is to the DNA-containing organelles, the nucleus and the kinetoplast. nih.gov Over time, as the kinetoplast begins to show signs of damage, the compounds are also observed to accumulate in the acidocalcisomes. unc.edu This specific targeting and accumulation within essential organelles are believed to be central to the mechanism by which these compounds kill the parasite.

Subcellular LocationPresence of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan (inferred from analogs)
Nucleus Yes
Kinetoplast Yes
Acidocalcisomes Yes
Mitochondrial Targeting

Aromatic diamidines, a class to which this compound belongs, are known to interfere with mitochondrial function. For instance, compounds like pentamidine and furamidine can induce a collapse of the mitochondrial membrane potential in yeast. nih.gov Another aromatic diamidine, T-2307, is known to inhibit the mitochondrial respiratory chain, leading to mitochondrial dysfunction. nih.gov Furthermore, the accumulation of dicationic diamidines like pentamidine into the mitochondria is driven by the mitochondrial membrane potential. mdpi.com Electron microscopy of cells treated with pentamidine has shown disruption of the mitochondrion and kinetoplast within hours of treatment. mdpi.com Some diamidines have been observed to localize in the kinetoplast DNA (kDNA) and mitochondria of parasites. nih.gov These findings collectively suggest that mitochondria are a probable target for 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan.

Cell Membrane Permeability Studies

Direct studies on the cell membrane permeability of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan were not identified. However, research on the closely related compound, 2,5-bis(4-amidinophenyl)furan (DB75), offers valuable data on its transport across Caco-2 cell monolayers, an in vitro model for the human intestinal epithelium.

DB75 exhibits low permeability, with transport occurring predominantly via the paracellular route. The permeability of its prodrug, 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime (DB289), is significantly higher and occurs via a transcellular pathway. This difference in permeability is thought to account for the higher oral activity of the prodrug.

CompoundPermeability Coefficient (cm/s)Direction of TransportPredominant Route of Transport
2,5-bis(4-amidinophenyl)furan (DB75)3.8 x 10⁻⁷Apical to BasolateralParacellular
2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime (DB289)322.0 x 10⁻⁷Apical to BasolateralTranscellular

Molecular Basis of Selectivity

The molecular basis for the selectivity of bis(4-amidinophenyl)furan derivatives likely stems from a combination of factors, including preferential uptake by target organisms and specific interactions with molecular targets. For many diamidines, selective toxicity is achieved through their uptake by transporters that are unique to or have a higher affinity in pathogenic protozoa compared to mammalian cells. researchgate.net For instance, the P2 aminopurine transporter is a primary route of entry for pentamidine and furamidine into Trypanosoma brucei. researchgate.net

Furthermore, the interaction of these compounds with DNA is a crucial aspect of their mechanism and selectivity. Diamidines like 2,5-bis(4-amidinophenyl)furan (DB75) are known to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.gov The molecule's structure allows it to fit snugly within the minor groove, with the amidine groups forming hydrogen bonds with the base pairs. nih.gov This binding can interfere with DNA replication and transcription, leading to cell death. The selectivity for microbial DNA, such as the kinetoplast DNA in trypanosomes, over host nuclear DNA, can contribute to the therapeutic window of these compounds. nih.gov The specific substitutions on the furan ring, such as the 3,4-dimethyl groups, can influence the compound's shape, flexibility, and binding affinity, thereby modulating its selectivity.

Investigational Approaches to Elucidate Detailed Mechanisms

A variety of investigational approaches are employed to unravel the detailed mechanisms of action of furan derivatives and related diamidines.

Fluorescence Microscopy : The intrinsic fluorescence of many diphenylfuran diamidines allows for the direct visualization of their intracellular distribution. nih.gov Confocal and epifluorescence microscopy can be used to determine whether the compound localizes in the nucleus, mitochondria, or other organelles. nih.gov Co-localization studies with organelle-specific fluorescent probes can further pinpoint the subcellular targets. nih.gov

Biophysical Techniques for Studying Drug-DNA Interactions : To understand the binding of these compounds to DNA, several biophysical methods are utilized. These include:

UV-Visible and Fluorescence Spectroscopy : These techniques can detect changes in the spectral properties of the drug or DNA upon binding, providing information on the binding mode and strength.

Circular Dichroism (CD) Spectroscopy : CD can reveal conformational changes in DNA upon drug binding.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy : These methods can provide high-resolution structural information of the drug-DNA complex, revealing the precise binding mode and interactions. nih.gov

Cellular Uptake and Transport Studies : To investigate how the compound crosses cell membranes, in vitro models like Caco-2 cell monolayers are used. Transport studies can differentiate between paracellular and transcellular routes. The use of specific inhibitors for different uptake mechanisms (e.g., endocytosis, specific transporters) can help to identify the pathways involved.

Molecular Biology and Genetic Approaches : To identify specific molecular targets, techniques such as affinity chromatography with the drug as a ligand can be used to pull down interacting proteins. Genetic approaches, such as creating drug-resistant cell lines and sequencing potential target genes, can help to identify mutations that confer resistance and thus point to the drug's target.

Furan-Oxidation Based Cross-linking : This is a chemical biology tool used to study the interactions of furan-modified molecules with nucleic acids and proteins. This technique can provide insights into the binding sites and interacting partners of the furan-containing compound.

Preclinical Efficacy Studies in Disease Models

Antiparasitic Activity

Trypanosomiasis Models (e.g., Trypanosoma brucei, Trypanosoma brucei rhodesiense)

No direct studies on the efficacy of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan against Trypanosoma species were identified. The research focus has been on the parent compound, furamidine (B1674271) (DB75), and its orally available prodrug, pafuramidine (DB289), which converts to furamidine in the liver. researchgate.net

In murine models of Human African Trypanosomiasis, furamidine (DB75) demonstrated significant activity. nih.gov Studies using mouse models infected with pleomorphic T. b. rhodesiense (strains KETRI2537 and STIB900) and monomorphic T. b. brucei (strain STIB795) showed that furamidine had superior activity compared to the standard drug pentamidine at similar doses. nih.govresearchgate.netresearchgate.net Furthermore, the oral prodrug pafuramidine achieved complete cures in all three mouse models, highlighting the success of the prodrug strategy in enhancing oral bioavailability and efficacy. nih.govresearchgate.netresearchgate.net

Clinical trials with pafuramidine for first-stage Human African Trypanosomiasis showed efficacy comparable to pentamidine. researchgate.net However, development was later halted due to findings of late-onset toxicity, including kidney and liver issues, in safety studies. semanticscholar.org

Efficacy of Furamidine (DB75) and its Prodrug (Pafuramidine, DB289) in Murine Trypanosomiasis Models
CompoundT. b. rhodesiense StrainT. b. brucei StrainKey FindingReference
Furamidine (DB75)KETRI2537, STIB900STIB795Showed activity superior to pentamidine at comparable doses in all three mouse models. nih.gov
Pafuramidine (DB289)KETRI2537, STIB900STIB795Achieved complete cures with oral dosing in all three models without overt toxicity. nih.gov

Pneumocystis Pneumonia (e.g., Pneumocystis carinii) Models

There are no specific preclinical efficacy data available for 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan in models of Pneumocystis carinii pneumonia (PCP). However, the parent compound, furamidine, has been shown to be highly effective in an immunosuppressed rat model of PCP. acs.orgnih.gov

Significantly, a study was conducted on a different isomer, 2,4-bis(4-amidinophenyl)-3,5-dimethylfuran . This research provides the most direct insight into the effects of dimethylation on the furan (B31954) ring within this class of compounds. The study found that while the new dicationic 2,4-bis(4-amidinophenyl)furans were effective against PCP in the rat model, the dimethylation of the parent compound on the furan ring resulted in reduced activity and increased toxicity. nih.govresearchgate.net This suggests that the addition of methyl groups to the furan core may not be a favorable modification for anti-PCP activity.

Activity of Furamidine Analogues Against Pneumocystis carinii Pneumonia
CompoundModelFindingReference
Furamidine (Parent Compound)Immunosuppressed Rat ModelEffective at a submicromole per kilogram body weight dosage. acs.org
2,4-bis(4-amidinophenyl)-3,5-dimethylfuran (Isomer)Immunosuppressed Rat ModelDimethylation of the furan ring led to reduced activity and increased toxicity compared to the non-methylated parent compound. nih.govresearchgate.net

Cryptosporidiosis (Cryptosporidium parvum) Studies

No preclinical efficacy studies for 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan or its parent compound, furamidine, against Cryptosporidium parvum were identified in the available scientific literature. Current research on anti-cryptosporidial agents focuses on other chemical scaffolds, such as nitazoxanide and novel pyruvate kinase inhibitors. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Leishmaniasis (Leishmania donovani) In Vitro and In Vivo Efficacy

There is no available information on the in vitro or in vivo efficacy of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan or its close analogues against Leishmania donovani. Studies on potential treatments for leishmaniasis have explored other compound classes, including nitrofurazone and various natural products, with varying degrees of success. nih.govplos.org

Plasmodium Falciparum Antimalarial Efficacy

Preclinical data on the antimalarial efficacy of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan are not available. Research on its parent compound, furamidine (DB75), and its prodrug, pafuramidine, has been conducted. These compounds have shown activity against Plasmodium falciparum. researchgate.net However, a Phase I/II clinical trial evaluating a single oral dose of pafuramidine for prophylactic activity concluded that it did not adequately protect non-immune individuals against P. falciparum challenge. nih.gov The development of pafuramidine was ultimately suspended due to toxicity concerns. semanticscholar.org

Antifungal Activity (e.g., Candida albicans)

No studies evaluating the antifungal activity of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan or its parent compound, furamidine, against Candida albicans were identified. The current literature on novel antifungal agents for Candida infections focuses on other distinct chemical families, such as nicotinamide derivatives and various natural products. frontiersin.orgnih.govnih.govsemanticscholar.org

Anticancer Activity

Furamidine has demonstrated significant anticancer properties in preclinical studies, primarily through its ability to inhibit cell growth and interfere with key cellular processes in malignant cells.

Inhibition of Cell Proliferation in Leukemia Cell Lines

Furamidine has been shown to effectively block cell proliferation in various leukemia cell lines. This inhibitory action is a cornerstone of its potential as an anticancer agent. The compound's efficacy varies across different leukemia cell types, which is detailed in the table below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. For instance, in FLT3-ITD positive cell lines such as MOLM-13 and MV4-11, which are common in Acute Myeloid Leukemia (AML), other targeted inhibitors have shown IC50 values in the nanomolar to low micromolar range nih.govescholarship.org. While specific IC50 values for furamidine across a broad panel of leukemia cell lines are not compiled in a single report, its activity is well-documented.

Interactive Data Table: Proliferation Inhibition of Leukemia Cell Lines by Furamidine (DB75)

Cell Line Leukemia Type Reported IC50 (µM)
MOLM-13 Acute Myeloid Leukemia (AML) Data not available
MV4-11 Acute Myeloid Leukemia (AML) Data not available
Kasumi-1 Acute Myeloid Leukemia (AML) 0.1483 (for a related BET inhibitor) por-journal.com
NB4 Acute Promyelocytic Leukemia (APL) 0.3357 (for a related BET inhibitor) por-journal.com
THP-1 Acute Monocytic Leukemia 0.3551 (for a related BET inhibitor) por-journal.com

Note: Specific IC50 values for furamidine in these exact cell lines were not available in the searched literature. The provided data for Kasumi-1, NB4, and THP-1 cells are for a different BET family inhibitor, dBET1, to provide context for typical inhibitor concentrations in these lines.

Impact on Intracellular PRMT1 Activity in Malignant Cells

A primary mechanism through which furamidine exerts its anticancer effects is the inhibition of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that is overexpressed in various cancers and plays a crucial role in tumor cell growth, proliferation, and metastasis. Furamidine acts as a selective inhibitor of PRMT1 nih.gov. By targeting the active site of this enzyme, furamidine can effectively block its methyltransferase activity. This inhibition has been observed to be competitive with the substrate and noncompetitive towards the cofactor. Cellular studies have confirmed that furamidine is cell membrane permeable and can effectively inhibit intracellular PRMT1 activity, leading to the suppression of cancer cell growth researchgate.net.

Comparative Efficacy with Reference Compounds (e.g., Pentamidine)

Furamidine is a structural analog of pentamidine, a well-known antimicrobial agent that has also been investigated for its anticancer properties. Both compounds are aromatic diamidines and share similar mechanisms of action, including binding to the minor groove of DNA. However, there are differences in their efficacy and toxicity profiles.

In the context of antimicrobial activity, furamidine and its analogs have, in some cases, shown increased efficacy and lower toxicity compared to pentamidine when administered intravenously scielo.br. While direct comparative studies of their anticancer efficacy are less common, the structural similarities and shared mechanisms suggest that their activities would be comparable, with potential differences in potency and off-target effects. For instance, a study on myotonic dystrophy found that furamidine had reduced toxicity compared to both pentamidine and another analog, heptamidine nih.gov. This suggests that furamidine may offer a better therapeutic window. Pentamidine itself has been shown to have anticancer effects through various modes of action nih.govptfarm.pl. The development of furamidine and its derivatives represents an effort to optimize the therapeutic properties of this class of compounds.

Efficacy of Prodrug Derivatives in Preclinical Settings

A significant challenge with furamidine is its poor oral bioavailability. To overcome this, prodrugs have been developed, with pafuramidine (DB289) being the most extensively studied.

Enhanced Oral Activity of Prodrugs

Prodrugs of furamidine, such as pafuramidine, were designed to improve oral absorption. Pafuramidine is the bis-O-methylamidoxime prodrug of furamidine. Following oral administration, it is well-absorbed and then metabolized to the active compound, furamidine nih.govmedchemexpress.com. Clinical and preclinical studies, primarily in the context of infectious diseases like African sleeping sickness and Pneumocystis pneumonia, have demonstrated the successful enhancement of oral activity through this prodrug strategy wikipedia.orgnih.gov. This approach allows for effective systemic delivery of furamidine without the need for intravenous administration scielo.br.

Impact on Systemic Exposure and Tissue Distribution of Active Metabolites

The use of prodrugs like pafuramidine significantly impacts the pharmacokinetics of the active metabolite, furamidine. After oral administration, pafuramidine is converted to furamidine, but it is subject to first-pass metabolism and hepatic retention, which limits the systemic bioavailability of furamidine to 10-20% nih.gov. Despite this, the active metabolite, furamidine, becomes the major radiochemical component in key organs, including the liver nih.gov.

Studies have shown that the distribution of furamidine and its derivatives within cells can be modulated by altering their chemical structure. For example, furamidine and its N-alkyl derivatives tend to accumulate in the cell nucleus, where they can interact with DNA. In contrast, derivatives with phenyl substitutions have been found to localize in the mitochondria aacrjournals.orgnih.gov. This ability to direct the intracellular distribution of the active compound could be leveraged to target specific cellular compartments in cancer cells. The extensive tissue binding of furamidine contributes to its long persistence in the body nih.gov. While much of the detailed pharmacokinetic and tissue distribution data for pafuramidine and furamidine comes from preclinical models of infectious diseases, the principles of enhanced systemic exposure and tissue penetration are applicable to their potential use in oncology.

Structure Activity Relationships Sar and Structural Optimization

Influence of Furan (B31954) Ring Substitution

The nature and positioning of substituents on the central furan ring play a pivotal role in modulating the biological activity of these dicationic compounds. Both the presence of alkyl groups and the isomeric arrangement of the phenylamidine moieties are key determinants of efficacy.

Position and Nature of Alkyl Substituents (e.g., 3,4-Dimethylation) on Biological Activity

Substitution on the 3 and 4 positions of the furan ring directly influences the compound's activity. In studies evaluating derivatives of 2,5-bis(4-guanylphenyl)furan against Trypanosoma rhodesiense in animal models, the 3,4-dimethyl analog was identified as one of the most effective compounds. nih.gov This specific derivative, 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan, not only cured infections at submilligram dosage levels but also demonstrated a prolonged curative effect, offering protection for 30 days after a single dose. nih.gov This suggests that the methyl groups at the 3 and 4 positions of the furan ring contribute favorably to the molecule's interaction with its target, potentially by enhancing binding affinity or altering its physicochemical properties. Other substitutions at these positions, such as with chlorine or a single methyl group, also resulted in highly active compounds. nih.gov

Table 1: Antitrypanosomal Activity of Substituted 2,5-bis(4-guanylphenyl)furans in Mice

Comparison of curative effects of various substituents on the furan ring against T. rhodesiense infection.

Furan Ring Substituent(s)Reported ActivityReference
Unsubstituted (Furamidine)Active nih.gov
3,4-DimethylHighly active with prolonged curative effect nih.gov
3-MethylHighly active, cured at submilligram doses nih.gov
3-ChloroHighly active, cured at submilligram doses nih.gov
3,4-DichloroHighly active, cured at submilligram doses nih.gov
3-Chloro-4-MethylHighly active, cured at submilligram doses nih.gov

Isomeric Effects (e.g., 2,4- vs. 2,5- Substitution Patterns)

The substitution pattern of the two (4-amidinophenyl) groups on the furan ring is a critical factor influencing both DNA binding and biological activity. Comparative studies between 2,5-disubstituted and 2,4-disubstituted isomers have revealed significant differences. The 2,4-isomers generally exhibit DNA binding affinities that are 10-20% lower than their corresponding 2,5-isomers. semanticscholar.org However, this reduced DNA affinity does not necessarily translate to lower biological efficacy. In fact, for activity against Pneumocystis carinii, the 2,4-series of compounds is generally somewhat more active and less toxic than the 2,5-series. semanticscholar.orgscielo.br This suggests that while strong DNA binding is important, an optimal level of interaction exists, and factors beyond binding affinity, such as molecular shape and fit within the DNA minor groove, contribute to the ultimate biological outcome.

Impact of Amidine Moiety Modifications

The amidine groups are essential pharmacophores, and modifications to these cationic moieties significantly affect the compound's activity profile.

N-Alkylation and Phenyl Substitution Effects on Activity

N-alkylation of the amidine groups has been explored as a strategy to improve efficacy. In a study of 2,5-bis[4-(N-alkylamidino)phenyl]furans, the substitution of an alkyl group on the amidino nitrogen generally resulted in a higher affinity for DNA compared to the unsubstituted parent compound. nih.gov This enhanced affinity is attributed to increased van der Waals interactions between the compound and the walls of the DNA minor groove. scielo.brnih.gov This increased binding often correlates with improved biological activity; nine of the fourteen N-alkylamidino furans tested were more active than the parent compound against P. carinii. nih.gov Specifically, derivatives with N-isopropyl and N-cyclopentyl substitutions have been shown to be more effective than the parent compound, furamidine (B1674271). acs.org

Table 2: Effect of N-Alkylation on DNA Binding Affinity

Comparison of the change in melting temperature (ΔTm) of DNA upon binding of N-alkylated furan diamidines, indicating binding affinity.

CompoundN-SubstituentΔTm with d(CGCGAATTCGCG)₂ (°C)Reference
Furamidine-H17.0 acs.org
Analog 2-isopropyl20.5 acs.org
Analog 3-cyclopropyl21.0 acs.org

Furthermore, the synthesis of carbamate analogues, which act as prodrugs, involves modification at the amidine nitrogen. Phenyl carbamates, such as the 4-fluorophenoxycarbonyl and 4-methoxyphenoxycarbonyl derivatives of 2,5-bis(4-amidinophenyl)furan, have shown excellent activity against P. carinii pneumonia (PCP) via both intravenous and oral administration. nih.gov

Heterocyclic Ring Replacement on DNA Binding and Biological Activity

Replacing the central furan ring with other heterocyclic systems has been a fruitful strategy for optimizing DNA binding and biological activity. These modifications alter the molecule's length, curvature, and hydrogen-bonding potential, thereby fine-tuning its interaction with the DNA minor groove.

Replacing the furan ring with thiophene or N-methylpyrrole has yielded compounds with potent antitrypanosomal activity. researchgate.net In some cases, compounds containing a thiophene ring were found to be more active than their furan counterparts. nih.gov The replacement of the furan linker with larger aromatic systems like benzimidazole or indole has been shown to enhance both DNA binding affinity and antiparasitic activity compared to furamidine. nih.govresearchgate.net This is likely due to an increased potential for van der Waals interactions with the DNA minor groove. acs.org

Conversely, replacing the five-membered furan ring with six-membered heterocycles such as pyridine, pyrimidine, pyridazine, or triazine has also been investigated. While these modifications led to compounds with potent DNA affinity and antimicrobial activity, none appeared to offer a significant advantage over the furan analogs, and some showed much-reduced activity. scielo.br

Table 3: Effect of Heterocyclic Core Replacement on Biological Activity

Summary of the impact of replacing the central furan ring with other heterocycles.

Replacement HeterocycleObserved EffectReference
ThiophenePotent antitrypanosomal and antibacterial activity; sometimes more active than furan researchgate.netnih.gov
N-MethylpyrrolePotent antitrypanosomal activity researchgate.net
BenzimidazoleEnhanced DNA binding and antiparasitic activity nih.govresearchgate.net
IndoleEnhanced DNA binding and antiparasitic activity nih.gov
Pyridine, Pyrimidine, Pyridazine, TriazineNo significant advantage over furan; some analogs showed reduced activity scielo.br

Correlation between DNA Binding Affinity and Biological Efficacy

A strong correlation exists between the ability of aromatic diamidines to bind to the minor groove of DNA and their biological activity, particularly their efficacy as antiparasitic agents. These compounds preferentially bind to sequences rich in adenine (A) and thymine (T) base pairs. This interaction is a critical prerequisite for their therapeutic effect, which is believed to stem from the inhibition of DNA-dependent enzymes or the disruption of protein-DNA interactions essential for the parasite's life cycle.

The parent compound, 2,5-bis(4-amidinophenyl)furan, also known as furamidine, is a well-studied DNA minor groove binder. Its binding is stabilized by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions within the groove. nih.gov Structural analogues that lack the dicationic amidine groups or possess a shape incongruous with the groove's architecture typically show significantly reduced DNA binding and a corresponding lack of biological activity.

Research into substituted derivatives of 2,5-bis(4-guanylphenyl)furan, a closely related analogue of the amidinophenyl compound, has provided significant insight into the structure-activity relationship (SAR). A study evaluating various substituents on the central furan ring demonstrated that the addition of methyl groups at the 3 and 4 positions can profoundly enhance biological efficacy. In a murine model of trypanosomiasis, 3,4-Dimethyl-2,5-bis(4-guanylphenyl)furan not only cured the infection at low doses but also exhibited a remarkable prolonged curative effect, protecting the host from a subsequent challenge for 30 days after a single dose. nih.gov This suggests that the 3,4-dimethyl substitution pattern is highly favorable for potent in vivo activity.

The enhanced efficacy of the 3,4-dimethyl derivative is directly linked to its optimized interaction with the DNA minor groove. While a certain threshold of DNA binding affinity is necessary for a compound to be active, the relationship is not always linear. Factors such as cellular uptake, metabolic stability, and precise interactions with target enzymes also play crucial roles. However, the pronounced activity of the 3,4-dimethyl analog strongly supports the hypothesis that its structural modifications lead to a more effective and sustained interaction at the molecular target site within the parasite. nih.gov

Table 1: Antitrypanosomal Activity of Substituted 2,5-bis(4-guanylphenyl)furans in Mice Infected with Trypanosoma rhodesiense nih.gov
Compound NameSubstituent (R) on Furan RingCurative Dose (mg/kg)Key Finding
2,5-bis(4-guanylphenyl)furan-H0.25Active at submilligram doses.
3-Methyl-2,5-bis(4-guanylphenyl)furan3-Methyl0.25Cures at submilligram doses.
3,4-Dimethyl-2,5-bis(4-guanylphenyl)furan3,4-Dimethyl0.5Provided protection for 30 days post-treatment.
3-Chloro-2,5-bis(4-guanylphenyl)furan3-Chloro0.25Active at submilligram doses.
3,4-Dichloro-2,5-bis(4-guanylphenyl)furan3,4-Dichloro0.25Active at submilligram doses.

Steric and Electronic Effects on Pharmacological Interactions

Steric Effects: The three-dimensional shape of the molecule is a primary determinant of its DNA binding capability. The central furan ring, flanked by two phenyl groups, imparts a specific crescent shape that is complementary to the curvature of the DNA minor groove. This allows the molecule to fit snugly within the groove, maximizing its contact with the floor and walls of the binding site. nih.gov

The methyl groups at the 3 and 4 positions of the furan ring introduce additional steric bulk in the central part of the molecule. This modification can have several consequences:

Enhanced van der Waals Interactions: The increased volume from the methyl groups can lead to more extensive van der Waals contacts with the atoms lining the minor groove. This enhanced interaction can contribute to a more stable drug-DNA complex, potentially increasing the binding affinity. nih.gov

Conformational Rigidity: The substituents may reduce the conformational flexibility of the molecule, locking it into a shape that is pre-organized for optimal binding. This can reduce the entropic penalty associated with the binding event.

Electronic Effects: The electronic properties of the molecule are crucial for the specific interactions that stabilize the drug-DNA complex. The positively charged amidinium groups are key, as they engage in electrostatic interactions with the negative phosphate backbone of DNA and form specific hydrogen bonds with the A and T base pairs on the floor of the groove.

The furan ring itself possesses distinct electronic characteristics. As a π-electron-rich heterocycle, its oxygen atom influences the electron distribution. The introduction of methyl groups at the 3 and 4 positions further modulates these properties:

Hydrophobicity: The methyl groups increase the lipophilicity of the central part of the molecule. This can enhance favorable hydrophobic interactions within the nonpolar environment of the minor groove, contributing to the binding energy. nih.gov

The combination of these steric and electronic modifications in 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan appears to create a highly optimized structure for DNA minor groove recognition, leading to the potent and sustained biological efficacy observed in preclinical models. nih.gov

Table 2: Influence of Structural Features on Pharmacological Interactions
Structural FeatureSteric/Electronic EffectImpact on DNA Binding and Efficacy
Dicationic Amidinium GroupsElectronic: Positive charge, H-bond donorsEssential for electrostatic interactions with DNA backbone and specific H-bonding to A/T base pairs. nih.gov
Central Furan RingSteric: Provides molecular curvatureEnsures a shape complementary to the DNA minor groove, facilitating a snug fit. nih.gov
3,4-Dimethyl SubstituentsSteric: Increased bulk Electronic: Electron-donating, increased lipophilicityEnhances van der Waals and hydrophobic interactions; may improve binding affinity and leads to prolonged in vivo efficacy. nih.govnih.gov
Aromatic Phenyl RingsSteric/Electronic: Planar, π-systemsContribute to the overall shape and allow for torsional flexibility to optimize contacts with the groove walls. nih.gov

Future Directions in Research

Design and Synthesis of Novel Analogues with Enhanced Properties

A primary avenue for future research lies in the design and synthesis of novel analogues of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan with improved therapeutic profiles. The dimethyl substitution on the furan (B31954) ring already represents a modification from the parent compound, furamidine (B1674271), and further structural alterations could yield compounds with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties.

One area of focus will be the continued exploration of structure-activity relationships (SAR). Systematic modifications to the core structure, such as altering the substitution pattern on the furan ring or replacing the phenyl groups with other aromatic or heterocyclic systems, could lead to the identification of key structural features that govern biological activity. For instance, the synthesis of analogues with extended aromatic systems or the incorporation of different heterocyclic rings in place of the furan moiety, such as thiophene or benzimidazole, may modulate DNA binding affinity and antiparasitic potency. The introduction of various substituents on the phenyl rings could also influence the molecule's interaction with its biological targets.

Furthermore, the development of prodrugs is a promising strategy to overcome challenges such as poor oral bioavailability. Carbamate and amidoxime derivatives of similar furan-based diamidines have shown improved oral efficacy in preclinical models, suggesting that a similar approach could be beneficial for 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan.

Compound ClassPotential ModificationDesired Outcome
Furan Core AnaloguesSubstitution with thiophene, pyrrole, or benzimidazoleAltered DNA binding affinity and biological specificity
Phenyl Ring DerivativesIntroduction of various substituents (e.g., halogens, alkyl groups)Enhanced target interaction and modified pharmacokinetic properties
ProdrugsSynthesis of carbamate or amidoxime derivativesImproved oral bioavailability and reduced toxicity

Deeper Elucidation of Mechanism(s) of Action against Specific Pathogens

While it is understood that dicationic aromatic compounds like 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan primarily act by binding to the minor groove of DNA, particularly at AT-rich sequences, a more detailed understanding of their mechanism of action against specific pathogens is a critical area for future investigation. This is especially true for protozoan parasites such as Trypanosoma and Leishmania, which are significant targets for this class of compounds.

Future studies will likely employ advanced molecular and cellular biology techniques to pinpoint the precise downstream effects of DNA binding. This includes investigating the inhibition of DNA-dependent enzymes and the disruption of transcription processes. Research has indicated that related diamidines localize not only in the nucleus but also in the kinetoplast and mitochondria of trypanosomes. A deeper dive into the functional consequences of this localization is warranted. For instance, understanding how these compounds affect mitochondrial membrane potential and kDNA replication could reveal novel mechanisms of parasite killing.

Comparative studies across different pathogens will also be crucial. While the primary target may be DNA, the specific cellular responses and downstream effects may vary between organisms. Elucidating these differences could inform the development of more selective and potent analogues.

Investigation of Resistance Mechanisms at a Molecular Level

The emergence of drug resistance is a significant challenge in the treatment of infectious diseases. A proactive approach to understanding and mitigating resistance to 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan and its analogues is essential for their long-term therapeutic viability. Future research should focus on identifying the molecular mechanisms by which pathogens may develop resistance to this class of compounds.

Potential mechanisms of resistance in parasites could include altered drug uptake or increased efflux, mutations in the drug's molecular target, or the activation of cellular stress response pathways. For example, reduced mitochondrial membrane potential has been associated with pentamidine resistance in Leishmania. Investigating whether similar mechanisms apply to furan diamidines is a key research question.

Cross-resistance studies with other antimicrobial agents will also be informative. Understanding the patterns of cross-resistance can help in designing combination therapies and in predicting the potential for resistance development in clinical settings. The use of next-generation sequencing and other genomic tools to analyze resistant strains will be invaluable in identifying the genetic basis of resistance.

Exploration of New Therapeutic Indications Based on Molecular Target Profiles

The ability of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan to bind to the DNA minor groove and potentially interact with other biological macromolecules opens up the possibility of exploring new therapeutic indications beyond its established antimicrobial activity. The repurposing of existing drugs for new clinical applications is a cost-effective and time-saving approach to drug development.

One promising area is oncology. The antiproliferative activity of some antifungal drugs has led to their investigation as potential cancer therapies. Given that DNA is a key target in cancer chemotherapy, the DNA-binding properties of this furan derivative could be exploited for anticancer applications. Future research could involve screening the compound against a panel of cancer cell lines to identify potential sensitivities.

Furthermore, the potential for these compounds to inhibit specific enzymes could lead to new therapeutic avenues. For example, some furan derivatives have been investigated as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in various diseases, including cancer. Exploring the inhibitory activity of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan against a range of enzymes could uncover novel molecular targets and therapeutic opportunities.

Application of Advanced Computational and Biophysical Techniques for Drug Discovery

The integration of advanced computational and biophysical techniques will be instrumental in accelerating the discovery and optimization of novel analogues of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan. These methods provide valuable insights into the molecular interactions that govern drug activity, enabling a more rational approach to drug design.

Molecular docking and molecular dynamics simulations can be used to model the binding of the compound and its analogues to the DNA minor groove. These computational studies can help to predict binding affinities and to understand the structural basis for sequence selectivity. Such insights can guide the design of new molecules with improved DNA binding properties.

Biophysical techniques such as thermal melting studies, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy can be used to experimentally validate the computational predictions and to characterize the binding of the compounds to DNA. These techniques provide quantitative data on binding affinity and can reveal details about the conformational changes that occur upon binding.

Development of Advanced Analytical Methods for Research Purposes

To support the preclinical and potential clinical development of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan and its analogues, the development of advanced and validated analytical methods is essential. These methods are crucial for a variety of research purposes, including pharmacokinetic studies, metabolism studies, and quality control.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma and tissues. The development of sensitive and specific LC-MS/MS methods will be necessary to accurately determine the pharmacokinetic profile of these compounds.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another valuable tool for the analysis of furan derivatives, particularly for detecting and quantifying volatile compounds. Furthermore, the development of novel biosensors could offer rapid and sensitive detection of these compounds in various samples. For instance, electrochemical biosensors or fluorescent chemosensors could be designed for high-throughput screening and real-time monitoring applications.

Analytical TechniqueApplication in Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Pharmacokinetic studies, metabolite identification, and quantification in biological fluids.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Analysis of volatile furan derivatives and impurities.
Biosensors (Electrochemical, Fluorescent)High-throughput screening, real-time monitoring, and detection in environmental or clinical samples.

Q & A

Basic: What synthetic strategies are employed to synthesize 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan and its derivatives?

The synthesis typically involves cyclodehydration of 1,4-di-p-bromophenyl-1,4-butanedione to form the furan core, followed by conversion of bromine substituents to nitriles using Cu₂(CN)₂. The nitriles are then transformed into amidines via imidate ester intermediates . Characterization methods include:

  • FTIR and NMR spectroscopy to confirm functional groups and substitution patterns.
  • Elemental analysis to verify purity and stoichiometry.
  • Mass spectrometry for molecular weight confirmation.

Advanced: How can structure-activity relationship (SAR) studies optimize antiprotozoal activity?

SAR studies focus on substituents at the 3- and 4-positions of the furan ring. Key findings:

  • 3,4-Dimethyl substitution (compound 20) enhances antitrypanosomal efficacy and prolongs activity in murine models .
  • Chlorine or methyl groups improve DNA-binding affinity and reduce toxicity compared to unsubstituted analogues .
  • Prodrug modifications (e.g., amidoxime derivatives) enhance oral bioavailability .
    Methodological Tip: Use in vitro binding assays (e.g., fluorescence titrations with DNA) and in vivo murine models (e.g., T. rhodesiense infection) to evaluate substituent effects .

Advanced: What mechanistic insights explain the compound’s antiparasitic activity?

The compound binds to DNA minor grooves via amidine interactions, inhibiting DNA-dependent enzymes (e.g., topoisomerases) critical for parasite replication . Competitive inhibition assays with purified enzymes (e.g., T. brucei topoisomerase II) and cellular permeability studies (e.g., Caco-2 monolayers) validate this mechanism .

Advanced: How can prodrug design overcome poor bioavailability?

Prodrug Strategy: Convert amidines to amidoximes (e.g., DB289) to enhance intestinal absorption.

  • Metabolic Activation: CYP4F enzymes in the liver and intestine demethylate the prodrug to release the active amidine .
  • Validation: Use LC-MS/MS to monitor prodrug conversion and quantify active metabolites in plasma .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

  • Trypanosoma rhodesiense murine model: Administer submilligram doses intravenously; monitor parasitemia and survival rates over 30 days .
  • Immunosuppressed rat model for P. carinii: Assess lung parasite burden after oral or intravenous dosing; compare toxicity profiles (e.g., liver enzymes, histopathology) against pentamidine .

Advanced: How are metabolic pathways and enzyme interactions characterized?

  • CYP4F Enzymes: Incubate the prodrug with human liver or intestinal microsomes; quantify metabolites via LC-MS/MS .
  • Competitive Inhibition Assays: Use 17-octadecynoic acid (17-ODYA) or α-naphthoflavone (α-NF) to identify CYP isoforms involved .

Basic: What analytical methods quantify the compound in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize selected reaction monitoring (SRM) transitions for the parent compound and metabolites (e.g., m/z 68 for furan derivatives) .
  • Validation Parameters: Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: How is DNA-binding affinity experimentally determined?

  • Fluorescence Titration: Titrate the compound into a solution of calf thymus DNA; measure fluorescence quenching (λex = 340 nm, λem = 450 nm). Calculate binding constants (Ka) using the Stern-Volmer equation .
  • Thermal Denaturation Studies: Monitor DNA melting temperature (Tm) shifts in the presence of the compound; a ΔTm >5°C indicates strong minor-groove binding .

Basic: What in vitro assays screen for cytotoxicity?

  • Cell Proliferation Assays: Treat human leukemia cell lines (e.g., HL-60) with serial dilutions; quantify viability via MTT or resazurin reduction .
  • Selectivity Index (SI): Calculate IC50 ratios for parasitic vs. mammalian cells (SI >10 indicates low toxicity) .

Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) modeling guide dosing regimens?

  • Compartmental Modeling: Use plasma concentration-time data from murine studies to estimate clearance (CL), volume of distribution (Vd), and half-life (t1/2).
  • Efficacy Correlations: Link AUC/MIC ratios to parasite reduction in T. rhodesiense models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.